Cumyl-CBMINACA, a synthetic cannabinoid receptor agonist, is part of a class of compounds that mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound has gained attention due to its structural similarities to other synthetic cannabinoids and its potential for abuse. The classification of Cumyl-CBMINACA falls under new psychoactive substances, specifically synthetic cannabinoids that target the cannabinoid receptors in the human body.
Cumyl-CBMINACA was first synthesized and characterized in research focused on developing new synthetic cannabinoids. It is derived from a modification of the indazole core structure, which is common among many synthetic cannabinoids. The compound's name reflects its structural components: "Cumyl" refers to the cumene group, while "CBMINACA" indicates its relation to other known synthetic cannabinoids like MINACA.
Cumyl-CBMINACA is classified as a synthetic cannabinoid receptor agonist. It acts primarily on the CB1 and CB2 receptors, which are part of the endocannabinoid system involved in regulating various physiological processes such as mood, appetite, and pain perception.
The synthesis of Cumyl-CBMINACA typically involves several key steps:
The synthesis can be optimized through various reaction conditions, including temperature control and solvent selection, to improve yield and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for analyzing the reaction products and confirming the structure of Cumyl-CBMINACA.
Cumyl-CBMINACA features a complex molecular structure characterized by:
The molecular structure can be elucidated using various spectroscopic techniques:
Cumyl-CBMINACA can undergo various chemical reactions typical for synthetic cannabinoids:
Analytical methods like high-performance liquid chromatography (HPLC) are essential for monitoring these reactions and assessing product stability over time.
Cumyl-CBMINACA exerts its effects by binding to cannabinoid receptors CB1 and CB2:
Studies indicate that Cumyl-CBMINACA has a higher affinity for these receptors compared to natural cannabinoids, suggesting a potent psychoactive effect.
Relevant analyses include thermal analysis techniques that assess stability under varying conditions.
Cumyl-CBMINACA is primarily studied within toxicology and forensic science due to its potential for abuse and its presence in drug testing scenarios. Its role as a synthetic cannabinoid makes it a subject of interest for research into new psychoactive substances and their effects on human health. Additionally, understanding its pharmacological profile aids in developing therapeutic applications or regulatory measures concerning synthetic cannabinoids.
Synthetic cannabinoid receptor agonists emerged initially as research tools for investigating the endocannabinoid system, with early compounds like JWH-018 appearing in scientific literature decades before their illicit use. These designer molecules were engineered to bind with high affinity to cannabinoid type 1 and type 2 receptors, mimicking the psychoactive effects of Δ9-tetrahydrocannabinol, the primary intoxicating component of cannabis. Over time, structural modifications to core scaffolds—including indoles, indazoles, carbazoles, and azaindoles—generated novel substances that circumvented evolving drug control legislation. The cumyl family of synthetic cannabinoid receptor agonists represents a significant branch of this chemical evolution, characterized by the incorporation of a cumyl (α,α-dimethylbenzyl) moiety as the head group linked to various core structures through carboxamide connectors [8] [10].
Cumyl-CBMINACA (chemical name: 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide), also known by its research code SGT-277, was first identified in Germany in February 2020. This identification occurred during forensic analysis of seized materials, marking its debut in the European designer drug market. The substance was formally flagged in the European Union Early Warning System Situation Report published in June 2020, highlighting its emergence as a novel psychoactive substance of concern [7]. By August 2021, peer-reviewed research documented its detection in Germany, confirming its presence in the illicit drug supply chain. Finland responded proactively by implementing controls under national legislation (Valtioneuvoston asetus kuluttajamarkkinoilta kielletyistä psykoaktiivisista aineista), explicitly banning Cumyl-CBMINACA and classifying it as a controlled substance. This rapid legislative response demonstrated recognition of the public health threat posed by newly emerging synthetic cannabinoid receptor agonists [7].
Table 1: Documented Emergence Timeline of Cumyl-CBMINACA
| Year | Event |
|---|---|
| 2020 | First identification in Germany (February) |
| 2020 | Notification in EU Early Warning System Report (June) |
| 2021 | Publication of analytical characterization and metabolism studies (August) |
| 2021 | Control under Finnish national legislation |
The distribution of Cumyl-CBMINACA followed patterns established by earlier synthetic cannabinoid receptor agonists, leveraging both surface web and darknet cryptomarkets. Online vendors marketed the compound using ambiguous terminology such as "research chemicals" or "not for human consumption" to evade regulatory scrutiny and law enforcement attention. These digital platforms facilitated rapid international distribution through discreet shipping methods, allowing suppliers to operate across jurisdictional boundaries with relative anonymity. The emergence of Cumyl-CBMINACA shortly after regulatory controls were placed on structurally related compounds like CUMYL-4CN-BINACA and CUMYL-PINACA suggests a deliberate strategy by illicit manufacturers to replace controlled substances with unregulated structural analogs [4] [5] [7]. This pattern exemplifies the "cat-and-mouse" dynamic between drug control legislation and the synthetic cannabinoid market, where chemical modifications are deployed specifically to circumvent legal restrictions.
Cumyl-CBMINACA belongs to a structural lineage of synthetic cannabinoid receptor agonists featuring the cumyl group attached to an indazole-3-carboxamide core. Its distinctiveness lies in the cyclobutylmethyl tail group, differentiating it from earlier cumyl derivatives. Comparative analysis reveals significant structural variations within this family:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6